2-Fluoro-4'-hydroxybenzophenone

Thermal analysis Solid-state characterisation Polymer processing

2-Fluoro-4′-hydroxybenzophenone (CAS 101969-75-9) is an asymmetrically substituted benzophenone that incorporates an ortho-fluorine on one phenyl ring and a para-hydroxyl on the other. With a molecular formula of C₁₃H₉FO₂, a molecular weight of 216.21 g·mol⁻¹, and a melting point of 115–118 °C, this light-brown solid is commercially supplied at ≥98 % purity and finds use as a UV-absorbing intermediate, a monomer precursor for specialty polymers, and a scaffold in neuroprotective-agent discovery.

Molecular Formula C13H9FO2
Molecular Weight 216.21 g/mol
CAS No. 101969-75-9
Cat. No. B011256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4'-hydroxybenzophenone
CAS101969-75-9
Molecular FormulaC13H9FO2
Molecular Weight216.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)F
InChIInChI=1S/C13H9FO2/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,15H
InChIKeyFHFDJJWFCDGBEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4′-hydroxybenzophenone (CAS 101969-75-9): Essential Procurement Data for a Fluorinated Benzophenone Building Block


2-Fluoro-4′-hydroxybenzophenone (CAS 101969-75-9) is an asymmetrically substituted benzophenone that incorporates an ortho-fluorine on one phenyl ring and a para-hydroxyl on the other . With a molecular formula of C₁₃H₉FO₂, a molecular weight of 216.21 g·mol⁻¹, and a melting point of 115–118 °C, this light-brown solid is commercially supplied at ≥98 % purity and finds use as a UV-absorbing intermediate, a monomer precursor for specialty polymers, and a scaffold in neuroprotective-agent discovery [1].

Why Interchanging 2-Fluoro-4′-hydroxybenzophenone with Other Fluorinated Benzophenones Can Compromise Performance


Simple replacement of 2-fluoro-4′-hydroxybenzophenone by its 4‑fluoro isomer or the non‑fluorinated 4‑hydroxybenzophenone overlooks functionally critical differences. Moving the fluorine from the ortho to the para position shifts the melting point from ~116 °C to ~168 °C, alters the boiling point by roughly 18 °C, and drastically changes the compound’s conformational landscape—the ortho isomer can exhibit concomitant dimorphism, while the para isomer crystallises as a single form [1]. These differences directly affect solubility, thermal processing, and supramolecular assembly in polymer synthesis. Variations in enzyme inhibition profiles further illustrate that the substitution pattern, not merely the presence of fluorine, governs biochemical activity [2].

Quantitative Differentiation of 2-Fluoro-4′-hydroxybenzophenone (CAS 101969-75-9) Against Key Comparators


Regioisomer-Dependent Thermal Properties: Ortho-F vs. Para-F Substitution

The ortho-fluorine substitution in 2-fluoro-4′-hydroxybenzophenone significantly depresses the melting point compared with the para isomer 4-fluoro-4′-hydroxybenzophenone. This thermal distinction is critical for selecting the appropriate monomer in melt polymerisation processes where melting temperature must align with reaction conditions .

Thermal analysis Solid-state characterisation Polymer processing

Boiling-Point Divergence Driven by Fluorine Position: 2-F vs. 4-F Isomer

The boiling point of 2-fluoro-4′-hydroxybenzophenone is approximately 18 °C higher than that of its 4‑fluoro counterpart. For solvent-free purification or high-temperature vapour-phase reactions, this difference determines whether a compound can be distilled without decomposition .

Distillation Purification Thermal stability

Concomitant Dimorphism: A Distinct Solid-State Feature of 2-Fluoro-4′-hydroxybenzophenone

Single-crystal X‑ray diffraction and PIXEL energy calculations have established that 2-fluoro-4′-hydroxybenzophenone exists as concomitant dimorphs—two polymorphs crystallising simultaneously—whereas the 4‑fluoro isomer and 3‑fluorobenzophenone exist only as a single crystalline form [1]. The phenomenon is driven by conformational flexibility around the carbonyl-phenyl torsion angle introduced by the ortho-fluorine.

Crystal engineering Polymorph screening Formulation

Differential Enzyme Inhibition: Dihydroorotase vs. CYP3A4 Selectivity

Screening data from BindingDB reveal that 2-fluoro-4′-hydroxybenzophenone is a weak inhibitor of mouse dihydroorotase (IC₅₀ ∼180 µM) but does not appear as an inhibitor of human CYP3A4 at the same screening concentration, whereas the 4‑fluoro isomer shows measurable CYP3A4 inhibition (IC₅₀ 15 µM) [1][2]. Although this is cross-study evidence, it suggests that the ortho-fluorine substitution pattern directs biological activity away from CYP450 isoforms.

Enzyme inhibition Drug discovery Off-target profiling

Industrial Selectivity: 2-Fluoro Isomer as a Process-Related Impurity with Defined Separation Parameters

Patented processes for manufacturing 4-fluoro-4′-hydroxybenzophenone produce 2‑10 wt% of the 2‑fluoro isomer as a by-product [1][2]. The patent literature specifies differential solubility in alkaline aqueous solutions at pH ≥9, where the para isomer selectively precipitates while the ortho isomer remains solubilised, enabling separation [1].

Isomer separation Quality control Process chemistry

Neuroprotective Activity Profile: H3 Receptor Antagonism and Glutamate Modulation

2-Fluoro-4′-hydroxybenzophenone has been shown to protect primary cortical neurons and cerebellar granule neurons from injury through blockade of the histamine H3 receptor and inhibition of calcium‑influx‑driven glutamate release . While quantitative binding data (Kᵢ, IC₅₀) for the parent biphenyl ketone are not publicly disclosed, the compound served as the structural core for a series of benzophenone‑based H3 antagonists that achieved Kᵢ = 4.3 nM and oral ED₅₀ = 0.47 mg·kg⁻¹ in mice [1].

Neuroprotection Histamine H3 receptor Ischaemic injury

Optimal Procurement Scenarios for 2-Fluoro-4′-hydroxybenzophenone Based on Verified Differentiators


Low-Temperature Melt Polymerisation of Poly(aryl ether ketone) Copolymers

When developing poly(aryl ether ketone) copolymers that incorporate ortho‑substituted monomers to tune crystallinity, the 115–118 °C melting point of 2‑fluoro‑4′‑hydroxybenzophenone facilitates melt polymerisation at temperatures 50 °C lower than those required for the para isomer, reducing thermal degradation of acid‑labile co‑monomers [Section 3, Evidence 1]. The ortho‑fluorine also introduces kinks in the polymer backbone, potentially lowering the glass‑transition temperature and improving solubility relative to all‑para‑linked systems.

Polymorph‑Controlled Crystal Engineering and Solid‑Form Patenting

The concomitant dimorphism of 2‑fluoro‑4′‑hydroxybenzophenone makes it an exemplary compound for academic or industrial solid‑form screening laboratories [Section 3, Evidence 3]. Procurement of this specific isomer enables comparative polymorph studies that are impossible with the single‑form 4‑fluoro isomer, supporting intellectual property strategies that rely on novel crystalline forms of active pharmaceutical ingredients or agrochemical intermediates.

Dihydroorotase‑Targeted Probe Development in Pyrimidine Biosynthesis Research

With a confirmed IC₅₀ of ~180 µM against mouse dihydroorotase and no detectable CYP3A4 inhibition at comparable concentrations [Section 3, Evidence 4], 2‑fluoro‑4′‑hydroxybenzophenone provides a selective starting point for designing inhibitors of pyrimidine biosynthesis. This selectivity profile is advantageous for groups seeking to avoid cytochrome P450‑mediated off‑target effects early in the hit‑to‑lead optimisation process.

CNS Drug Discovery: Histamine H3 Receptor Antagonist Scaffold

The documented neuroprotective activity through histamine H3 receptor blockade and glutamate release inhibition, together with the in vivo efficacy of closely related derivatives (ED₅₀ = 0.47 mg·kg⁻¹ p.o.), positions 2‑fluoro‑4′‑hydroxybenzophenone as a validated core scaffold for CNS programmes targeting cognitive disorders, Alzheimer’s disease, or ischaemic injury [Section 3, Evidence 6]. The ortho‑fluorine contributes to the pharmacokinetic profile observed in the optimised series, making procurement of the correctly substituted isomer essential for SAR consistency.

Reference Standard for Isomer‑Specific Impurity Profiling in GMP Manufacturing

Because industrial production of 4‑fluoro‑4′‑hydroxybenzophenone yields 2‑10 % of the ortho isomer [Section 3, Evidence 5], pure 2‑fluoro‑4′‑hydroxybenzophenone serves as a critical reference standard for HPLC, GC, or NMR methods used to quantify isomer content in pharmaceutical intermediates. Procurement of certified high‑purity batches enables compliance with ICH Q3A guidelines for impurity identification and control.

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